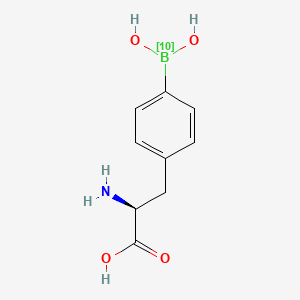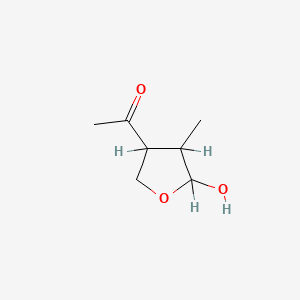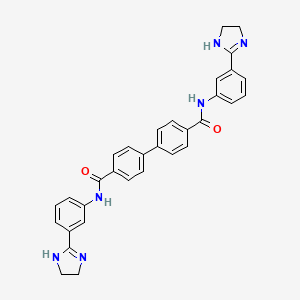
Antazolinphosphat
Übersicht
Beschreibung
Antazoline Phosphate is a first-generation antihistamine with anticholinergic properties. It is commonly used to relieve nasal congestion and in eye drops, often in combination with naphazoline, to alleviate the symptoms of allergic conjunctivitis . The compound is known for its ability to block the actions of endogenous histamine by selectively binding to histamine H1 receptors .
Wissenschaftliche Forschungsanwendungen
Antazolinphosphat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Medizin: this compound wird zur Behandlung von allergischer Konjunktivitis und verstopfter Nase verwendet. .
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an Histamin-H1-Rezeptoren, wodurch die Wirkung von endogenem Histamin blockiert wird. Dies führt zur vorübergehenden Linderung von Symptomen, die mit der Freisetzung von Histamin zusammenhängen, wie z. B. verstopfte Nase und allergische Konjunktivitis . Die anticholinergen Eigenschaften der Verbindung tragen ebenfalls zu ihren therapeutischen Wirkungen bei, indem sie Sekrete reduzieren und glatte Muskeln entspannen .
Ähnliche Verbindungen:
Naphazolin: Wird oft in Kombination mit this compound aufgrund seiner vasokonstriktiven Eigenschaften verwendet.
Tetryzolin: Eine weitere Verbindung, die in Augentropfen für allergische Konjunktivitis verwendet wird.
Phenylephrin: Ein abschwellendes Mittel mit ähnlichen Anwendungen bei der Linderung von verstopfter Nase.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner doppelten Wirkung als Antihistaminikum und Anticholinergikum. Diese Kombination ermöglicht es, die Symptome von allergischen Reaktionen effektiv zu lindern und gleichzeitig Sekrete zu reduzieren und glatte Muskeln zu entspannen .
Wirkmechanismus
Target of Action
Antazoline phosphate primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating the physiological responses to histamine, a biogenic amine that contributes to a variety of biological processes, including inflammation, gastric acid secretion, and neurotransmission .
Mode of Action
Antazoline phosphate acts as a Histamine H1 receptor antagonist . By blocking the receptor, antazoline inhibits the actions of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
The primary biochemical pathway affected by antazoline phosphate is the histamine signaling pathway. By blocking the H1 receptor, antazoline disrupts the normal signaling process, preventing histamine from exerting its typical physiological effects .
Result of Action
The molecular and cellular effects of antazoline phosphate’s action primarily involve the temporary relief of symptoms associated with histamine activity. This includes symptoms of nasal congestion and allergic conjunctivitis, for which antazoline is commonly used .
Action Environment
The action, efficacy, and stability of antazoline phosphate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. Additionally, individual factors such as age, health status, and genetic variations in the cytochrome P450 enzymes can also influence the drug’s effectiveness and potential side effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Antazolinphosphat kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung des Imidazolinrings und die anschließende Phosphorylierung beinhalten. Der allgemeine Syntheseweg beinhaltet die Reaktion von Benzylamin mit Phenylacetonitril unter Bildung von N-Benzyl-N-Phenylacetamid. Dieser Zwischenstoff wird dann cyclisiert, um den Imidazolinring zu bilden, der anschließend unter Verwendung von Phosphorsäure phosphoryliert wird, um this compound zu ergeben .
Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Produktion von this compound die großtechnische Synthese unter Verwendung ähnlicher Reaktionswege. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei strenge Qualitätskontrollmaßnahmen gewährleisten, dass das Endprodukt pharmazeutische Standards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Antazolinphosphat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: Der Imidazolinring und die Benzylgruppen können Substitutionsreaktionen mit geeigneten Reagenzien eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen eingesetzt.
Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Imidazolinderivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Naphazoline: Often used in combination with Antazoline Phosphate for its vasoconstrictive properties.
Tetryzoline: Another compound used in eye drops for allergic conjunctivitis.
Phenylephrine: A decongestant with similar applications in nasal congestion relief.
Uniqueness: Antazoline Phosphate is unique due to its dual action as an antihistamine and anticholinergic agent. This combination allows it to effectively relieve symptoms of allergic reactions while also reducing secretions and relaxing smooth muscles .
Eigenschaften
IUPAC Name |
N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.H3O4P/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-5(2,3)4/h1-10H,11-14H2,(H,18,19);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIGUKRYYAGJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91-75-8 (Parent) | |
| Record name | Antazoline phosphate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00165507 | |
| Record name | Antazoline phosphate [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154-68-7 | |
| Record name | Antazoline phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antazoline phosphate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antazoline phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755865 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Antazoline phosphate [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-4,5-dihydro-N-phenyl-1H-imidazole-2-methylamine monophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTAZOLINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPR5FPH326 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid](/img/structure/B1667480.png)
![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)
![[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)

![[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667484.png)
